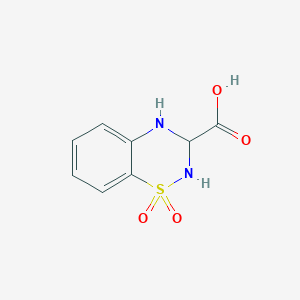

1,1-dioxo-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the alkylation of corresponding sodium salts with various alkylating agents in solvents like dimethyl sulfoxide (DMSO) at room temperature . Additionally, the synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides has been achieved, which are evaluated for their affinity to the glycine binding site of the NMDA receptor . The synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions has also been reported .

Molecular Structure Analysis

The molecular and crystal structures of benzothiadiazine derivatives have been confirmed using techniques such as X-ray diffraction analysis and nuclear magnetic resonance (NMR) spectroscopy . The spatial arrangement of these molecules can significantly influence their biological properties, as seen in the case of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including decarboxylation under both aqueous and dry heating conditions . The formation of 1,2,4-benzothiadiazine 1,1-dioxide derivatives through the reaction of o-aminobenzenesulfonamides with crotonic and cinnamic acids followed by cyclization has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives, such as their thermal stability, have been studied using derivatographic methods . The polymorphic forms of these compounds can exhibit different physical properties and biological activities, as demonstrated by the monoclinic and orthorhombic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of various derivatives, such as built-in guanidine tricycles and disulfides, demonstrating its versatility in organic synthesis (Chern, Shiau, & Wu, 1991).

- It has been used in the synthesis of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids and their derivatives, indicating its utility in creating biologically active compounds (Ukrainets et al., 2017).

Biological Activity and Potential Applications

- Research has shown that compounds with a free carboxy group derived from this acid are of interest as potential diuretics, while carbamide derivatives show promise as analgesics (Ukrainets et al., 2017).

- It serves as a key compound in synthesizing ligands for the NMDA receptor glycine binding site, highlighting its potential in neurological research (Bluķe et al., 2016).

Synthetic Methodologies and Derivatives

- Its derivatives have been synthesized and evaluated as allosteric modulators of AMPA/kainate receptors, suggesting applications in neuroscience and pharmacology (Braghiroli et al., 2002).

- The acid is also used in cobalt(III)/chiral carboxylic acid-catalyzed enantioselective synthesis via C-H activation, illustrating its role in advancing asymmetric synthesis techniques (Hirata et al., 2022).

Mecanismo De Acción

Target of Action

The compound 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, also known as 3,4-Dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxylic acid 1,1-dioxide, has been reported to have a variety of biological activities . It has been found to act as an activator of ATP-sensitive potassium channels (KATP channels) and as a modulator of AMPA receptors . These targets play crucial roles in various physiological processes, including the regulation of insulin secretion and synaptic transmission .

Mode of Action

While the exact mode of action of this compound is not fully understood, it is believed to interact with its targets, leading to changes in their activity. For instance, as a KATP channel activator, it may increase the opening of these channels, allowing more potassium ions to flow out of the cell. This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability .

Biochemical Pathways

The activation of KATP channels and modulation of AMPA receptors by this compound can affect several biochemical pathways. For example, the activation of KATP channels can influence the insulin secretion pathway, potentially having antidiabetic effects . On the other hand, the modulation of AMPA receptors can affect synaptic transmission, potentially influencing learning and memory processes .

Result of Action

The activation of KATP channels and modulation of AMPA receptors by this compound can lead to various molecular and cellular effects. For instance, it may help regulate insulin secretion, potentially providing antidiabetic effects . It may also influence synaptic transmission, potentially affecting learning and memory .

Propiedades

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4,7,9-10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJUYHKYXZJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dioxo-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-3-carboxylic acid | |

CAS RN |

154106-40-8 |

Source

|

| Record name | 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)